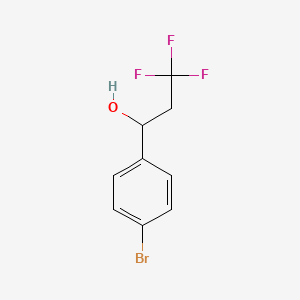
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol
説明
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol is a useful research compound. Its molecular formula is C9H8BrF3O and its molecular weight is 269.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol is a fluorinated organic compound notable for its unique structural features, which include a brominated phenyl group and a trifluoromethyl group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C10H9BrF3O. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrF3O |
| Molecular Weight | 292.08 g/mol |
| Melting Point | Not extensively studied |
| Solubility | Variable (depends on solvent) |
Enzyme Inhibition
Compounds with brominated phenyl groups have been studied for their ability to act as enzyme inhibitors. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions with enzyme active sites. Investigating the enzyme inhibition potential of this compound could provide insights into its therapeutic applications.
Case Studies
While direct case studies specifically focusing on this compound are scarce, several related studies provide valuable insights:
- Study on Trifluoromethylated Compounds : A study investigated various trifluoromethylated compounds for their antimicrobial properties. Results indicated that compounds with similar structures exhibited significant activity against Gram-positive bacteria, suggesting that this compound may have comparable effects .
- Enzyme Interaction Studies : Research exploring the interactions of brominated phenyl compounds with cytochrome P450 enzymes revealed that these compounds could modulate enzyme activity. This suggests that this compound might also interact with metabolic enzymes in a similar manner .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of this compound. Key factors influencing its activity include:
- Bromine Substitution : The presence of bromine may enhance reactivity and interaction with biological macromolecules.
- Trifluoromethyl Group : This group often contributes to increased lipophilicity and metabolic stability.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Brominated phenyl and trifluoromethyl groups | Potential antimicrobial and enzyme inhibition |
| 2-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol | Chlorine instead of bromine | Varies based on halogen substitution |
| 2-(4-Methoxyphenyl)-1,1,1-trifluoropropan-2-ol | Methoxy substituent on phenyl | Different solubility and reactivity |
特性
IUPAC Name |
1-(4-bromophenyl)-3,3,3-trifluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZFEMQGRLKIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13541-19-0 | |
| Record name | 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















